molecular formula C12H15N3 B13217519 N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine

N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13217519
M. Wt: 201.27 g/mol
InChI Key: YJTAOQMAQBEODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1-methyl-1H-pyrazol-4-amine scaffold, a privileged structure in the design of biologically active molecules. The pyrazole moiety is a common feature in many pharmaceuticals and is known for its versatile binding properties with various enzymatic targets . Research Applications and Value: Compounds containing the 1-methyl-1H-pyrazol-4-amine structure have been explored as key intermediates and core scaffolds in the development of novel therapeutic agents. Recent scientific literature highlights the use of closely related analogues in the synthesis of potent and selective kinase inhibitors . For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have demonstrated potent inhibitory activity against Cyclin-dependent kinase 2 (CDK2), a promising target in oncology, and have shown sub-micromolar antiproliferative activity against a panel of cancer cell lines . The pyrazole ring often serves as a bioisostere for phenyl or other aromatic systems, which can be leveraged to optimize the potency, selectivity, and drug-like properties of lead compounds . Note on Use: This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(2-ethylphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-3-10-6-4-5-7-12(10)14-11-8-13-15(2)9-11/h4-9,14H,3H2,1-2H3

InChI Key

YJTAOQMAQBEODS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Direct Synthesis from Primary Aromatic Amines and Diketones

A recent and efficient method for preparing N-substituted pyrazoles, including this compound, involves the direct reaction of primary aromatic amines with diketones using O-(4-nitrobenzoyl)hydroxylamine as an electrophilic amination reagent. This method proceeds under mild conditions, typically at 85 °C, without the need for metal catalysts or inorganic reagents, and requires short reaction times.

General Procedure:

  • Combine O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) with the diketone (1.10 mmol) in a reaction vial.
  • Add the primary aromatic amine (2-ethylphenylamine) as the limiting reagent.
  • Seal and heat the mixture at 85 °C with stirring.
  • After the reaction, perform workup either by basic aqueous extraction followed by organic solvent extraction or by triethylamine treatment and partial solvent evaporation.
  • Purify the crude product by column chromatography.

This procedure yields N-substituted pyrazoles with a broad scope of N-alkyl and N-aryl substituents, including the 2-ethylphenyl group relevant here. The method is noted for its operational simplicity and avoidance of metals, making it practical for functionalizing aromatic amines into pyrazoles.

Stepwise Synthesis via Pyrazole Core Modification

Another approach involves the synthesis of the 1-methylpyrazol-4-amine core followed by N-arylation with 2-ethylphenyl substituents. This typically requires:

  • Preparation of 1-methyl-1H-pyrazol-4-amine or its derivatives.
  • N-alkylation or N-arylation reactions using aromatic amines or aryl halides under conditions such as nucleophilic substitution or palladium-catalyzed cross-coupling.

While detailed protocols for this specific compound are limited, analogous syntheses of related pyrazole derivatives suggest multi-step sequences involving:

  • Formation of the pyrazole ring from diketones and hydrazine derivatives.
  • Methylation at the N1 position.
  • N-substitution at the pyrazol-4-amine nitrogen with 2-ethylphenyl groups via electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

Condensation and Coupling Reactions Using Activated Pyrazole Derivatives

Pyrazole derivatives bearing functional groups such as 2-(1-methyl-1H-pyrazol-4-yl)acetic acid can be employed in coupling reactions to introduce the N-(2-ethylphenyl) substituent indirectly. Using coupling agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases such as N-ethyl-N,N-diisopropylamine in solvents like N,N-dimethylformamide at mild temperatures (10–35 °C) for extended periods (up to 10 hours), amide or amine bonds can be formed efficiently.

These protocols have been demonstrated for pyrazole derivatives and can be adapted for the synthesis of this compound by employing appropriate amine and pyrazole acid precursors.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Reaction Temperature Yield Range (%) Notes
Direct amination with O-(4-nitrobenzoyl)hydroxylamine Primary aromatic amine + diketone + O-(4-nitrobenzoyl)hydroxylamine 85 °C Moderate to good Metal-free, short reaction time, simple purification
Stepwise core modification and N-arylation Pyrazole core + 2-ethylphenylamine or aryl halide + catalysts Room temp to 60 °C Variable Multi-step, may require catalysts, longer reaction times
Coupling via activated pyrazole acids with HATU Pyrazole acid + amine + HATU + base in DMF 10–35 °C 30–60 Mild conditions, suitable for complex molecule assembly

Research Results and Observations

  • The direct amination method using O-(4-nitrobenzoyl)hydroxylamine has been shown to produce a wide range of N-substituted pyrazoles with good functional group tolerance and operational simplicity. Although yields can vary, the avoidance of metals and mild conditions make this approach attractive for synthesizing this compound.

  • Stepwise syntheses involving pyrazole core formation followed by N-substitution are more traditional but often require longer reaction times and may involve metal catalysts or harsher conditions. These methods are well-documented for related compounds and provide flexibility in modifying substituents.

  • Coupling reactions using activated pyrazole derivatives and peptide coupling reagents like HATU have been successfully applied to related pyrazole compounds, yielding moderate to good yields under mild conditions. This approach is particularly useful when integrating pyrazole moieties into larger, more complex molecules.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in the substituents attached to the pyrazole ring or the amine group. Below is a comparative analysis of selected compounds:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Synthesis Yield (%) Key Applications
N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine R1 = 2-Ethylphenyl, R2 = CH3 215.3 (calculated) Not reported Kinase inhibition, antibacterial
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine R1 = Pyridin-3-yl, R2 = Cyclopropyl 215.2 17.9 Not specified; likely medicinal
N-(Azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride R1 = Azetidin-3-yl, R2 = CH3 225.1 Not reported Pharmacological research
1-Methyl-1H-pyrazol-4-amine R1 = H, R2 = CH3 97.1 Not reported Intermediate in drug synthesis

Key Observations :

  • The 2-ethylphenyl group in the target compound increases molecular weight and lipophilicity compared to unsubstituted analogues (e.g., 1-methyl-1H-pyrazol-4-amine), which may enhance receptor binding or pharmacokinetics .
  • However, its synthesis yield (17.9%) is notably low, suggesting challenges in cyclopropane coupling efficiency .
  • The azetidinyl derivative () incorporates a strained four-membered ring, which may confer conformational rigidity but requires dihydrochloride salt formation for stability .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Property This compound N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-Methyl-1H-pyrazol-4-amine
Molecular Weight (g/mol) 215.3 215.2 97.1
Melting Point (°C) Not reported 104–107 Not reported
LogP (Predicted) ~2.5 ~1.8 ~0.3
Key Functional Groups 2-Ethylphenyl, methyl-pyrazole Pyridine, cyclopropyl Methyl-pyrazole
Table 2: Bioactivity Comparison
Compound Target Protein/Pathway Binding Energy (kcal/mol) Bioactivity Notes
This compound Super antigen SMEZ-2 Not reported Antibacterial (similar to nafcillin)
1-Methyl-1H-pyrazol-4-amine Super antigen SMEZ-2 -4.47 (Trinitroethane control) Moderate interaction
BIIB068 (BTK inhibitor) Bruton’s Tyrosine Kinase Not reported Autoimmune disease therapy

Critical Analysis of Structural Modifications

  • 2-Ethylphenyl vs. Pyridin-3-yl: The ethylphenyl group may enhance hydrophobic interactions in non-polar binding pockets, while the pyridine ring () could engage in hydrogen bonding or aromatic interactions, affecting target selectivity .
  • Cyclopropyl vs.

Biological Activity

N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

1. Overview of Biological Activity

This compound exhibits a variety of biological activities, particularly as an inhibitor of specific enzymes and receptors. Notably, it has been studied for its interactions with vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor growth and angiogenesis. The compound's ability to inhibit VEGFR-2 suggests its potential as an anti-cancer agent, particularly in targeting angiogenesis in tumors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-cancer Inhibits VEGFR-2, reducing tumor growth and angiogenesis
Anti-inflammatory Exhibits properties that may reduce inflammation
Analgesic Potential pain-relieving effects
Enzyme Inhibition Binds to active sites of enzymes, disrupting their function

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. It binds to the active sites of specific enzymes, leading to a reduction in their activity. For instance, docking studies have demonstrated its binding affinity to VEGFR-2's ATP binding site, which is critical for the receptor's activation and subsequent signaling pathways involved in cancer progression.

3. Case Studies and Research Findings

Several studies have highlighted the compound's biological activities:

  • Study on VEGFR-2 Inhibition : A study demonstrated that this compound effectively inhibited VEGFR-2 activity in vitro, leading to reduced proliferation of endothelial cells and decreased tube formation, which are indicative of angiogenesis.
  • Anti-inflammatory Effects : Another investigation revealed that pyrazole derivatives, including this compound, exhibited significant anti-inflammatory activity in animal models, suggesting potential therapeutic applications for inflammatory diseases.

4. Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison with Related Pyrazole Derivatives

Compound NameNotable Properties
N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amineKnown for anti-inflammatory effects
1-Phenyl-1H-pyrazol-4-amineExhibits analgesic properties
N-(3-Fluorophenyl)-1H-pyrazol-4-aminePotentially enhanced bioactivity due to fluorine substitution

The distinct ethyl group in this compound contributes to its solubility and interaction profile compared to other pyrazole derivatives, enhancing its therapeutic potential.

5. Future Directions

The ongoing research into this compound suggests promising avenues for drug development. Its ability to inhibit key biological pathways involved in cancer and inflammation positions it as a candidate for further exploration in clinical settings. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy through clinical trials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-ethylphenyl)-1-methyl-1H-pyrazol-4-amine, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves Buchwald-Hartwig amination or Ullmann-type coupling reactions. For example, a similar pyrazole derivative was synthesized via copper-catalyzed cross-coupling using cesium carbonate as a base, dimethyl sulfoxide (DMSO) as a solvent, and cyclopropanamine as a nucleophile at 35°C for 48 hours, yielding 17.9% product . Optimizing catalyst loading (e.g., CuBr vs. Pd-based systems), temperature, and solvent polarity (e.g., DMSO vs. DMF) can improve yields. Monitoring reaction progress via TLC or HPLC is critical for identifying side products.

Q. Which analytical techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : Look for aromatic proton signals in the δ 6.5–8.5 ppm range (pyrazole and ethylphenyl groups) and methyl group singlets near δ 2.5–3.0 ppm. Carbon signals for pyrazole carbons typically appear at δ 140–160 ppm .
  • HRMS : Confirm the molecular ion peak (e.g., [M+H]+) with a mass accuracy <5 ppm. For example, a related pyrazole-amine derivative showed m/z 215.1203 ([M+H]+) .
  • IR : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) are diagnostic .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to safety data sheets (SDS) for analogous compounds, such as 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine, which highlight risks of skin/eye irritation and recommend immediate washing with water upon exposure . Store in airtight containers away from oxidizers.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal data. For pyrazole derivatives, torsion angles between the pyrazole ring and substituents (e.g., ethylphenyl group) are critical. Compare bond lengths (e.g., C-N: ~1.34 Å) and angles with literature values . Discrepancies in dihedral angles >5° may indicate conformational flexibility or crystal packing effects.

Q. What strategies can mitigate contradictions in biological activity data across studies?

  • Methodological Answer :

  • Experimental Design : Standardize assay conditions (e.g., cell lines, incubation time) and use a reference compound (e.g., a known kinase inhibitor for pharmacological studies).
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to account for batch effects. For example, antimicrobial activity variations in pyrazole derivatives were linked to substituent electronic effects (e.g., electron-withdrawing groups enhance activity) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Focus on hydrogen bonding between the pyrazole NH and active-site residues (e.g., Asp86 in EGFR kinase). Validate predictions with mutagenesis studies or SPR binding assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Use chiral HPLC or SFC to monitor enantiomeric excess. For asymmetric synthesis, employ chiral ligands (e.g., BINAP in Pd-catalyzed couplings) . Note that steric hindrance from the ethylphenyl group may complicate catalyst selectivity.

Data Contradiction Analysis

Q. Why do reported yields for similar pyrazole-amine derivatives vary widely (e.g., 17–82%), and how can this be addressed?

  • Methodological Answer : Yield discrepancies often stem from differences in catalyst efficiency (e.g., Cu vs. Pd), solvent purity, or workup protocols. For instance, a quinazolin-4-amine derivative achieved 82% yield using Pd(OAc)₂/Xantphos in toluene at 110°C , whereas Cu-based methods yielded <20% . Systematic screening of catalysts and bases (e.g., K₃PO₄ vs. Cs₂CO₃) is recommended.

Q. How can conflicting NMR assignments for pyrazole protons be resolved?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to correlate protons and carbons. For example, pyrazole C4 protons in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine were unambiguously assigned via HSQC cross-peaks with carbons at δ 140–145 ppm . Compare with crystallographic data to validate spatial arrangements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.